(4-Fluoro-6-(4-methyl-1H-pyrazol-1-yl)pyridin-3-yl)boronic acid
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Overview
Description
(4-Fluoro-6-(4-methyl-1H-pyrazol-1-yl)pyridin-3-yl)boronic acid: is a boronic acid derivative that features a pyridine ring substituted with a fluoro group and a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Fluoro-6-(4-methyl-1H-pyrazol-1-yl)pyridin-3-yl)boronic acid typically involves the coupling of a pyridine derivative with a boronic acid reagent. One common method is the Suzuki-Miyaura coupling reaction, which uses palladium as a catalyst and a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like toluene or dimethylformamide at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: (4-Fluoro-6-(4-methyl-1H-pyrazol-1-yl)pyridin-3-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The fluoro and pyrazole groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield boronic esters, while substitution reactions could introduce new functional groups onto the pyridine ring .
Scientific Research Applications
Chemistry: In organic synthesis, (4-Fluoro-6-(4-methyl-1H-pyrazol-1-yl)pyridin-3-yl)boronic acid is used as a building block for creating more complex molecules. It is particularly valuable in the synthesis of pharmaceuticals and agrochemicals .
Biology and Medicine: Its unique structure allows it to interact with biological targets in specific ways, making it a candidate for drug discovery and development .
Industry: In the materials science industry, this compound can be used to create advanced materials with specific properties, such as improved thermal stability or enhanced electronic characteristics .
Mechanism of Action
The mechanism of action of (4-Fluoro-6-(4-methyl-1H-pyrazol-1-yl)pyridin-3-yl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biological applications. The fluoro and pyrazole groups contribute to the compound’s overall reactivity and specificity .
Comparison with Similar Compounds
- (S)-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanamine
- 4-Fluorophenylboronic acid
- 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester
Uniqueness: What sets (4-Fluoro-6-(4-methyl-1H-pyrazol-1-yl)pyridin-3-yl)boronic acid apart from similar compounds is its specific substitution pattern on the pyridine ring. This unique arrangement of functional groups provides distinct reactivity and interaction profiles, making it particularly valuable in specialized applications .
Properties
Molecular Formula |
C9H9BFN3O2 |
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Molecular Weight |
221.00 g/mol |
IUPAC Name |
[4-fluoro-6-(4-methylpyrazol-1-yl)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C9H9BFN3O2/c1-6-3-13-14(5-6)9-2-8(11)7(4-12-9)10(15)16/h2-5,15-16H,1H3 |
InChI Key |
ZAKCBOQQSKIHQM-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=C(C=C1F)N2C=C(C=N2)C)(O)O |
Origin of Product |
United States |
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